molecular formula C2H2N4O2 B042885 4-Nitro-2H-1,2,3-triazole CAS No. 84406-63-3

4-Nitro-2H-1,2,3-triazole

Cat. No. B042885
CAS RN: 84406-63-3
M. Wt: 114.06 g/mol
InChI Key: YXFWFUSVDJIVIV-UHFFFAOYSA-N
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Description

4-Nitro-2H-1,2,3-triazole is a chemical compound with the molecular formula C2H2N4O2 . It is stored at a temperature of 2-8°C in an inert atmosphere .


Synthesis Analysis

The synthesis of 1,2,3-triazoles has attracted much attention due to their broad biological activities . The synthesis of 4-nitro-5-(1,2,4-triazol-3-yl)-2H-1,2,3-triazole compounds in combination with different energetic moieties like amino, nitrimino, nitro, and azo groups has been reported .


Molecular Structure Analysis

The molecular structure of 4-Nitro-2H-1,2,3-triazole was obtained for the first time and its crystalline density in 296 K was 1.729 g cm−3 . It shows high nitrogen and oxygen content up to 77.6% .


Physical And Chemical Properties Analysis

4-Nitro-2H-1,2,3-triazole has a density of 1.7±0.1 g/cm3, a boiling point of 356.1±15.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.8 mmHg at 25°C . It has an enthalpy of vaporization of 57.8±3.0 kJ/mol and a flash point of 169.2±20.4 °C .

Scientific Research Applications

Pharmaceutical Chemistry

4-Nitro-2H-1,2,3-triazole: is a valuable compound in pharmaceutical chemistry due to its structural versatility. It can be used to synthesize a variety of bioactive molecules with significant therapeutic potential. Triazoles, including 4-Nitro-2H-1,2,3-triazole , have been found to possess a broad spectrum of biological activities, such as antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant properties .

Agrochemicals

In the field of agrochemistry, 4-Nitro-2H-1,2,3-triazole derivatives can be utilized to develop new pesticides and herbicides. Their ability to form stable compounds with various metals makes them suitable for use as fungicides and growth regulators in agriculture .

Material Science

The unique structural characteristics of 4-Nitro-2H-1,2,3-triazole make it an important component in material science. It can be used in the synthesis of polymers and coatings that require high thermal stability and chemical resistance .

Anticancer Research

4-Nitro-2H-1,2,3-triazole: derivatives have shown promise in anticancer research. They have been incorporated into drug candidates due to their ability to inhibit the proliferation of cancer cells effectively .

Antimicrobial Applications

The compound’s derivatives are also explored for their antimicrobial properties. They have been used to develop new classes of antibiotics that can combat resistant strains of bacteria .

Explosives and Propellants

Due to its high nitrogen content, 4-Nitro-2H-1,2,3-triazole is researched for its applications in explosives and propellants. It offers the potential for developing safer and more stable explosive materials .

Safety and Hazards

The safety information for 4-Nitro-2H-1,2,3-triazole includes pictograms GHS07, signal word “Warning”, and hazard statements H302-H315-H320-H335 .

Mechanism of Action

Target of Action

The primary targets of 4-Nitro-2H-1,2,3-triazole are enzymes and receptors . The unique structure of the triazole ring facilitates the formation of a variety of non-covalent bonds with these targets . This interaction induces broad-spectrum biological activities, such as anticancer, antituberculosis, antibacterial, and anti-HIV activities .

Mode of Action

4-Nitro-2H-1,2,3-triazole interacts with its targets by forming non-covalent bonds . This interaction results in changes in the function of the target enzymes and receptors, leading to various biological activities . For example, the 1,2,3-triazole ring produces anti-ChE activity by inhibiting both AChE and BuChE activities .

Biochemical Pathways

It is known that the compound’s interaction with enzymes and receptors can affect various biological activities . These activities can influence multiple biochemical pathways, leading to downstream effects such as anticancer, antituberculosis, antibacterial, and anti-HIV activities .

Pharmacokinetics

The compound’s unique structure and broad-spectrum biological activities suggest that it may have favorable pharmacokinetic properties .

Result of Action

The molecular and cellular effects of 4-Nitro-2H-1,2,3-triazole’s action are diverse, reflecting its broad-spectrum biological activities . For example, the compound’s anti-ChE activity results from its inhibition of both AChE and BuChE activities . This inhibition can affect neurotransmission, potentially leading to various neurological effects .

properties

IUPAC Name

4-nitro-2H-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H2N4O2/c7-6(8)2-1-3-5-4-2/h1H,(H,3,4,5)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXFWFUSVDJIVIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNN=C1[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H2N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80932592
Record name 5-Nitro-1H-1,2,3-triazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Nitro-2H-1,2,3-triazole

CAS RN

14544-45-7, 84406-63-3
Record name 14544-45-7
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Record name 5-Nitro-1H-1,2,3-triazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-nitro-2H-1,2,3-triazole
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Record name 14544-45-7
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Are there synthetic routes to produce triazole derivatives with other functional groups?

A2: [] Yes, the synthesis of N-(oxyran-2-ylmethyl)triazoles and -tetrazoles demonstrates the feasibility of incorporating an oxyran-2-ylmethyl group onto the triazole ring. This highlights the versatility of triazole chemistry and the potential to create diverse derivatives with tailored properties.

Q2: Can trifluoromethyl sulfones or perfluoroalkanesulfonamides be incorporated into azole structures?

A3: [] Yes, research indicates the successful incorporation of trifluoromethyl sulfones and perfluoroalkanesulfonamides into various azole structures. The introduction of these groups can significantly alter the physicochemical properties of the resulting compounds, potentially influencing their reactivity, stability, and biological activity.

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